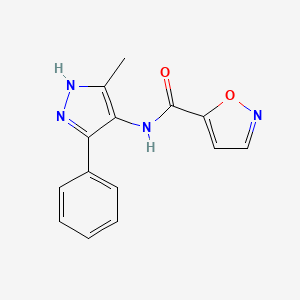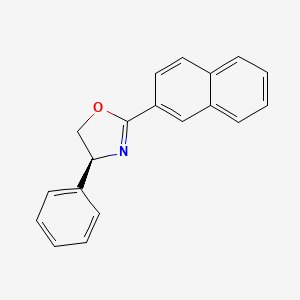![molecular formula C9H6ClF2NO B12889965 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with chloromethyl and difluoromethyl substituents at the 2 and 6 positions, respectively. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloromethyl and difluoromethyl reagents in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, a sequential one-pot procedure can be employed, where the initial aminocarbonylation of 2-aminophenols with aryl and vinyl bromides is followed by an acid-mediated ring closure to generate the benzoxazole structure . This method allows for the production of large quantities of the compound with high efficiency and minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzoxazole derivatives, while oxidation reactions can produce oxazole N-oxides.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloromethyl and difluoromethyl groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole include other benzoxazole derivatives with different substituents, such as:
- 2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole
- 2-(Chloromethyl)-6-(trifluoromethyl)benzo[d]oxazole
- 2-(Chloromethyl)-6-(methyl)benzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of chloromethyl and difluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H6ClF2NO |
|---|---|
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-8-13-6-2-1-5(9(11)12)3-7(6)14-8/h1-3,9H,4H2 |
InChI-Schlüssel |
JHEXCZHYAXFNHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
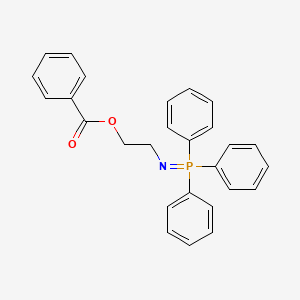
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)




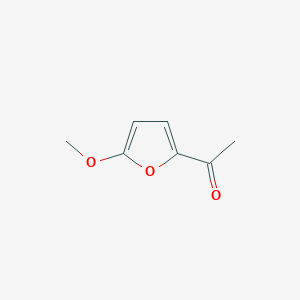
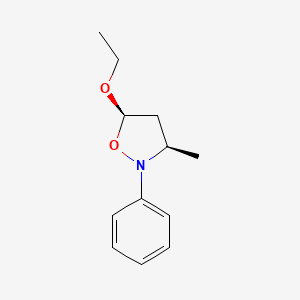
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
